Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane
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Overview
Description
Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane is an organosilicon compound characterized by the presence of a trimethoxyphenyl group attached to a prop-2-yn-1-yloxy moiety, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane typically involves the reaction of 2,4,6-trimethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, where nucleophiles like halides or amines replace one or more methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit various enzymes, including tubulin and heat shock protein 90 (Hsp90), by binding to their active sites . This inhibition disrupts critical cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but lacks the prop-2-yn-1-yloxy moiety.
1-(Trimethylsilyl)propyne: Contains the trimethylsilyl group but lacks the trimethoxyphenyl group.
Ethanone, 1-(2,4,6-trimethylphenyl)-: Similar aromatic structure but different functional groups.
Uniqueness
Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane is unique due to the combination of the trimethoxyphenyl group and the prop-2-yn-1-yloxy moiety, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
61040-73-1 |
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Molecular Formula |
C15H22O4Si |
Molecular Weight |
294.42 g/mol |
IUPAC Name |
trimethyl-[1-(2,4,6-trimethoxyphenyl)prop-2-ynoxy]silane |
InChI |
InChI=1S/C15H22O4Si/c1-8-12(19-20(5,6)7)15-13(17-3)9-11(16-2)10-14(15)18-4/h1,9-10,12H,2-7H3 |
InChI Key |
ZMBOLGOIPQLURF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C#C)O[Si](C)(C)C)OC |
Origin of Product |
United States |
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